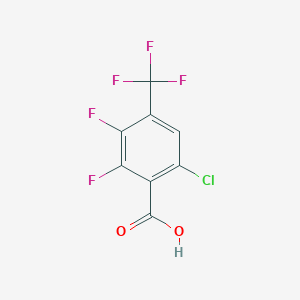
1-(3-Bromopropyl)-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2,3-difluorobenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropyl group and two fluorine atoms at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,3-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2,3-difluorotoluene followed by a nucleophilic substitution reaction. The general steps are as follows:
Bromination of 2,3-difluorotoluene:
Nucleophilic Substitution: The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 1-(3-hydroxypropyl)-2,3-difluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes depending on the specific reaction conditions.
科学的研究の応用
1-(3-Bromopropyl)-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2,3-difluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.
Electrophilic Aromatic Substitution: The benzene ring can interact with electrophiles, resulting in the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties.
類似化合物との比較
1-(3-Bromopropyl)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-benzene: Lacks the fluorine atoms, resulting in different reactivity and chemical properties.
2,3-Difluorotoluene:
1-(3-Chloropropyl)-2,3-difluorobenzene:
The uniqueness of this compound lies in the presence of both the 3-bromopropyl group and the fluorine atoms, which confer distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
特性
CAS番号 |
1057678-39-3 |
|---|---|
分子式 |
C9H9BrF2 |
分子量 |
235.07 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChIキー |
VSTFERLXUSIRBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)




![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)

![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)
